1-Hydroxy-6-methylsulfonylindole
Overview
Description
Synthesis Analysis
The synthesis of related sulfonylindoles has been demonstrated using Lewis acidic transition-metal catalysts. Gold-catalyzed reactions of ortho-alkynyl-N-sulfonylanilines have been shown to produce 3-sulfonylindoles, while indium-catalyzed reactions afford 6-sulfonylindoles as major products, indicating a versatile approach to synthesizing sulfonylindole derivatives, including 1-Hydroxy-6-methylsulfonylindole (Nakamura et al., 2008).
Molecular Structure Analysis
The structure and properties of related sulfonylhydrazones have been investigated using X-ray diffraction and various spectroscopic methods. These studies provide insights into the molecular structure of sulfonyl-containing compounds, which could be extrapolated to understand the structural aspects of 1-Hydroxy-6-methylsulfonylindole (Özbek et al., 2009).
Chemical Reactions and Properties
The reactivity of indole derivatives with various functional groups has been extensively studied. For instance, reactions of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals under acidic conditions have been explored, providing valuable information on the chemical behavior of indole derivatives in the presence of reactive aldehyde groups (Gerard-Monnier et al., 1998).
Physical Properties Analysis
The physical properties of related compounds, such as ionic liquids containing sulfone groups, have been characterized in detail. Studies on room-temperature ionic liquids with various anions and cations provide insights into the influence of the sulfone group on physical properties like phase-transition temperatures, densities, and viscosities, which could be relevant for understanding the physical properties of 1-Hydroxy-6-methylsulfonylindole (Jin et al., 2008).
Scientific Research Applications
Potential Role in Cognitive Enhancement and Neurological Disorders
1-Hydroxy-6-methylsulfonylindole is a compound that may be relevant in the context of neurological research, particularly in studies exploring the modulation of serotonin receptors for cognitive enhancement. Although direct studies on 1-Hydroxy-6-methylsulfonylindole were not identified, related research on serotonin 5-HT(6) receptor ligands highlights the ongoing interest in compounds that can influence cognitive functions and potentially offer therapeutic benefits for neurological disorders. Serotonin 5-HT(6) receptor antagonists have been investigated for their possible role in treating learning and memory disorders, suggesting a broader interest in compounds that can modulate serotonin pathways for therapeutic benefits (Russell & Dias, 2002).
Antioxidant Activity and Environmental Applications
The research on antioxidants provides insights into the potential applications of compounds like 1-Hydroxy-6-methylsulfonylindole in fields ranging from food engineering to environmental science. Techniques to determine antioxidant activity, such as ORAC and HORAC tests, are critical for assessing the protective effects of compounds against oxidative stress. Although the review does not specifically mention 1-Hydroxy-6-methylsulfonylindole, it underscores the importance of understanding antioxidant mechanisms and their applications in various scientific fields (Munteanu & Apetrei, 2021).
Advanced Oxidation Processes for Water Treatment
The evaluation of persulfate-based advanced oxidation processes (AOPs) for water treatment highlights the interest in developing effective methods to degrade organic pollutants. While 1-Hydroxy-6-methylsulfonylindole is not directly mentioned, the discussion on persulfate AOPs points to a broader context where compounds with potential oxidative or catalytic properties could play a role in enhancing water treatment technologies. This area of research aims to address the challenges and knowledge gaps in using AOPs for practical applications, with an emphasis on identifying efficient and sustainable solutions (Lee, von Gunten, & Kim, 2020).
Safety And Hazards
properties
IUPAC Name |
1-hydroxy-6-methylsulfonylindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c1-14(12,13)8-3-2-7-4-5-10(11)9(7)6-8/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXUTUMPWBBNSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)C=CN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351563 | |
Record name | 1-hydroxy-6-methylsulfonylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-6-methylsulfonylindole | |
CAS RN |
170492-47-4 | |
Record name | 1-hydroxy-6-methylsulfonylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 170492-47-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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